Alectinib

Description

Properties

IUPAC Name |

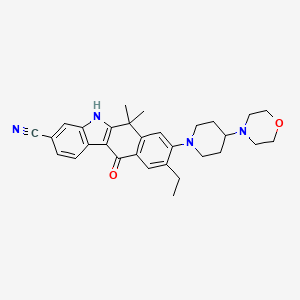

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFLJKFZUIJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154840 | |

| Record name | Alectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256580-46-7 | |

| Record name | Alectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alectinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, and a subset of these tumors is driven by a specific genetic alteration: a rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene.[1] The most common fusion partner is the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the EML4-ALK fusion oncoprotein.[1][2] This fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK tyrosine kinase, which drives downstream signaling pathways promoting cell proliferation, survival, and differentiation.[2][3][4]

Alectinib (Alecensa®) is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[1][5] It was designed to be more potent than the first-generation inhibitor, crizotinib, and to have activity against many crizotinib-resistant mutations.[3][6] Furthermore, this compound exhibits excellent penetration of the blood-brain barrier (BBB), making it particularly effective against the central nervous system (CNS) metastases that are common in this patient population.[2][6][7] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: ALK Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[6][8] By binding to the ATP-binding site of the ALK fusion protein, this compound blocks its kinase activity, thereby preventing the autophosphorylation and subsequent activation of downstream signaling cascades.[3][8] The primary pathways inhibited by this action are:

-

RAS-MAPK Pathway: Inhibition of this pathway reduces cell proliferation.[3][4]

-

PI3K/AKT/mTOR Pathway: Blocking this cascade suppresses cell growth and survival signals and induces apoptosis (programmed cell death).[3][8][9]

-

JAK/STAT Pathway: Interruption of this pathway impacts cell survival and proliferation signals.[2][3][4]

In addition to its primary target, this compound also shows inhibitory activity against the RET proto-oncogene.[5][10]

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.

The following diagram demonstrates precisely where this compound acts to halt this process.

Quantitative Efficacy Data

This compound's potency has been quantified in numerous preclinical and clinical studies. Its efficacy is evident in its low half-maximal inhibitory concentration (IC50) values and superior clinical outcomes compared to crizotinib.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Notes |

| Wild-Type ALK | 1.9 nM | Cell-free assay.[11][12] |

| L1196M (Gatekeeper Mutation) | Active | This compound maintains potent activity against this common crizotinib-resistance mutation.[11][13] |

| G1202R (Solvent Front Mutation) | Inactive | A primary mechanism of acquired resistance to this compound.[11][14] |

| Other Crizotinib-Resistant Mutations (C1156Y, F1174L, G1269A, etc.) | Active | This compound is effective against a range of mutations that confer resistance to crizotinib.[11][13] |

| RET Kinase | Active | This compound also demonstrates inhibitory activity on RET.[5][10] |

| EML4-ALK Variants (V1, V2, V3a, etc.) | Similar Sensitivity | Studies show no significant difference in IC50 values across various common ALK fusion variants, with a <3.6-fold difference in responsiveness.[15][16] |

Table 2: Clinical Efficacy in First-Line Treatment (ALEX Trial)

| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) |

| Median Progression-Free Survival (PFS) | 25.7 - 34.8 months | 10.4 - 10.9 months | 0.47 (p<0.0001)[17][18] |

| Objective Response Rate (ORR) | 83% | 76% | N/A[17] |

| Median Overall Survival (OS) | 81.1 months | 54.2 months | 0.78[19][20] |

| 7-Year OS Rate | 48.6% | 38.2% | N/A[19][20] |

Table 3: Intracranial Efficacy (ALEX Trial)

| Endpoint | This compound | Crizotinib | Notes |

| CNS Progression (as first event) | 12% of patients | 45% of patients | csHR 0.16 (p<0.001)[18] |

| CNS ORR (patients with measurable baseline CNS lesions) | 81% | 50% | N/A[18] |

| Median PFS (patients with baseline CNS metastases) | 27.5 months | 9.5 months | HR 0.292 (p=0.003) in a retrospective study.[21] |

| CNS ORR (patients without prior radiotherapy) | 78.6% | 40.0% | Demonstrates efficacy in untreated brain metastases.[18] |

Mechanisms of Acquired Resistance

Despite the durable responses, most patients eventually develop resistance to this compound. These mechanisms can be broadly categorized as on-target (involving the ALK gene itself) or off-target (activation of bypass signaling pathways).

-

On-Target Resistance: The most common mechanism is the acquisition of secondary mutations in the ALK kinase domain. The G1202R solvent front mutation is the most frequently identified, occurring in approximately 29% of this compound-resistant cases.[14][22] Other mutations like I1171T/S and V1180L are also observed.[22][23]

-

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for ALK signaling. These can include the activation of EGFR, MET amplification, or activation of the MAPK and PI3K/mTOR pathways through other means.[14][24]

Experimental Protocols

The characterization of this compound's activity relies on a series of standardized preclinical assays.

Cell-Free Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on the ALK kinase protein and its mutants.

-

Methodology:

-

Protein Source: Recombinant human ALK kinase domain (wild-type or mutant) is expressed and purified.

-

Reaction Mixture: The kinase protein is incubated in a reaction buffer containing a substrate peptide (e.g., poly-Glu, Tyr), ATP (often radiolabeled [γ-32P]ATP), and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity with a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies (e.g., ELISA) can be employed.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.[15]

-

Cell Viability / Proliferation Assay

-

Objective: To measure the effect of this compound on the growth and survival of ALK-positive cancer cell lines.

-

Methodology:

-

Cell Lines: ALK-positive NSCLC cell lines (e.g., NCI-H2228, H3122) or engineered cell lines (e.g., Ba/F3 expressing EML4-ALK) are used.[15][25]

-

Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight.[26][27]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: Cells are incubated for a standard period, typically 72 hours.[9][26][28]

-

Detection: Cell viability is assessed using a metabolic assay. Common methods include:

-

MTT Assay: The MTT reagent is added, which is converted by viable cells into a purple formazan product. The product is then solubilized in DMSO, and absorbance is read on a plate reader.[26][27]

-

CCK-8 Assay: The CCK-8 reagent is added, producing a water-soluble formazan dye upon reduction by cellular dehydrogenases. Absorbance is measured directly.[9]

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated from the resulting dose-response curves.[9]

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: ALK-positive NSCLC cells (e.g., H2228) are injected subcutaneously or orthotopically into the mice. For CNS studies, cells can be implanted intracranially.[13]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) once daily at a specified dose (e.g., 25 mg/kg), while the control group receives the vehicle.[9]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors may be harvested for further analysis (e.g., Western blot for target pathway inhibition, immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the this compound-treated group versus the control group.

-

Conclusion

This compound is a potent and highly selective second-generation ALK inhibitor that has become a standard of care for the first-line treatment of ALK-positive NSCLC.[6][17] Its mechanism of action is centered on the direct, ATP-competitive inhibition of the ALK tyrosine kinase, leading to the shutdown of critical downstream pro-survival and proliferative signaling pathways.[3][8] Supported by robust preclinical data and superior clinical trial results, this compound demonstrates remarkable systemic and intracranial efficacy.[17][18] Understanding its core mechanism, quantitative potency, and the pathways leading to acquired resistance is crucial for the ongoing development of therapeutic strategies, including the use of next-generation inhibitors like lorlatinib to overcome common resistance mutations such as ALK G1202R.[14]

References

- 1. This compound: an Anaplastic Lymphoma Kinase (ALK) Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. The efficacy and safety of this compound in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 4. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the ALECENSA® (this compound) mechanism of action [alecensa.com]

- 6. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracranial efficacy of this compound in ALK-positive NSCLC patients with CNS metastases—a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alecensa (this compound), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]

- 11. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 15. Sensitivity of eight types of ALK fusion variant to this compound in ...: Ingenta Connect [ingentaconnect.com]

- 16. Sensitivity of eight types of ALK fusion variant to this compound in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. This compound versus crizotinib in treatment-naive anaplastic lymphoma kinase-positive (ALK+) non-small-cell lung cancer: CNS efficacy results from the ALEX study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. oncodaily.com [oncodaily.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. Receptor ligand-triggered resistance to this compound and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro and in vivo anti-tumor activity of this compound in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Alectinib's Downstream Signaling: A Technical Guide to the STAT3 and PI3K/AKT Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alectinib is a second-generation, highly selective, and potent oral tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It is a standard-of-care treatment for patients with non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements. The therapeutic efficacy of this compound is primarily driven by its ability to block the constitutive activation of the ALK fusion protein, thereby inhibiting critical downstream signaling pathways essential for tumor cell proliferation, survival, and growth. This technical guide provides an in-depth examination of two core downstream pathways modulated by this compound: STAT3 and PI3K/AKT. It details the mechanism of inhibition, presents quantitative data on cellular effects, outlines key experimental protocols for pathway analysis, and explores the mechanisms of resistance involving these signaling cascades.

This compound's Core Mechanism of Action

In ALK-rearranged NSCLC, the fusion of the ALK gene with a partner gene, most commonly EML4, results in a chimeric protein with constitutive, ligand-independent kinase activity. This aberrant signaling cascade drives oncogenesis. This compound is designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation.[1] This targeted inhibition is the critical upstream event that leads to the shutdown of downstream pro-survival signaling.

The inhibition of ALK phosphorylation by this compound directly attenuates the activation of its primary downstream effectors, including Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][2] This blockade halts the molecular signals that promote cell proliferation and prevent apoptosis, leading to a reduction in tumor cell viability.[3]

References

- 1. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ALK inhibitors, this compound and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Alectinib's Inhibition of RET Fusion Proteins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory action of Alectinib on rearranged during transfection (RET) fusion proteins, a class of oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action.

Executive Summary

This compound, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant anti-tumor activity against RET fusion-positive cancers.[1] This guide summarizes the quantitative data on this compound's inhibitory effects, details the experimental protocols used to ascertain its efficacy, and visualizes the critical signaling pathways and experimental workflows. The provided information aims to facilitate further research and development of this compound as a therapeutic option for RET-driven malignancies.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against RET kinase and various RET fusion proteins. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 2.1: Biochemical Inhibition of RET Kinase

| Kinase | IC50 (nmol/L) | Reference(s) |

| RET | 4.8 | [2][3][4] |

| ALK | 1.9 | [2][3][4] |

Table 2.2: Cell-Based Inhibition of RET Fusion Proteins

| Cell Line | RET Fusion Protein | Assay Type | IC50 (nmol/L) | Reference(s) |

| LC-2/ad | CCDC6-RET | Cell Viability (MTT) | ~300 | [2] |

| EHMES-10 | NCOA4-RET | Cell Viability (MTT) | Not specified | |

| TPC-1 | CCDC6-RET | Cell Viability (MTT) | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general TR-FRET assay to determine the biochemical IC50 of this compound against RET fusion proteins.

Materials:

-

Recombinant RET fusion protein (e.g., KIF5B-RET, CCDC6-RET)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled tracer (e.g., Alexa Fluor 647-labeled broad-spectrum kinase inhibitor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a 2X solution of the RET fusion protein and a 2X solution of the Europium-labeled antibody in the assay buffer.

-

Mix equal volumes of the RET fusion protein and antibody solutions and incubate for 1 hour at room temperature.

-

Prepare a 4X solution of the fluorescently labeled tracer in the assay buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, and then dilute further in assay buffer to a 4X final concentration.

-

In a 384-well plate, add 5 µL of the 4X this compound solution or DMSO control.

-

Add 10 µL of the 2X RET fusion protein/antibody mixture to each well.

-

Add 5 µL of the 4X tracer solution to initiate the reaction.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol details the MTT assay used to assess the effect of this compound on the viability of RET fusion-positive cancer cells.

Materials:

-

RET fusion-positive cell lines (e.g., LC-2/ad, EHMES-10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 2,000-3,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blotting for Phospho-RET and Downstream Signaling

This protocol outlines the Western blot procedure to detect the phosphorylation status of RET and its downstream signaling proteins (STAT3, AKT, ERK) following this compound treatment.[5]

Materials:

-

RET fusion-positive cell lines

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-RET, anti-RET, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

For total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in mouse xenograft models of RET fusion-positive NSCLC.

Table 4.1: Summary of In Vivo Studies

| Xenograft Model | This compound Dose (mg/kg/day) | Treatment Duration | Outcome | Reference(s) |

| LC-2/ad (CCDC6-RET) | 60 | 14 days | Significant tumor growth inhibition (P < 0.001) | [3] |

| Ba/F3 (KIF5B-RET) | 60 | 10 days | Significant tumor growth inhibition (P < 0.001) | [3] |

| EHMES-10 (NCOA4-RET) | 60 | Not specified | Suppression of thoracic tumors and pleural effusions in an orthotopic model |

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: RET Fusion Protein Signaling Pathway and this compound's Point of Inhibition.

Caption: Experimental Workflow for Evaluating this compound's Efficacy.

Caption: this compound's Mechanism of Action on RET Fusion Proteins.

References

- 1. This compound in RET-rearranged non-small cell lung cancer—Another progress in precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1/2 study of this compound in RET-rearranged previously-treated non-small cell lung cancer (ALL-RET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-dose this compound for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced antitumor effect of this compound in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion–positive non–small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Alectinib's Penetration of the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alectinib is a second-generation, highly selective and potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with central nervous system (CNS) metastases.[3][4][5] A key factor contributing to its neurological efficacy is its ability to effectively cross the blood-brain barrier (BBB), a significant challenge for many systemic cancer therapies.[1][6] This technical guide provides an in-depth analysis of this compound's BBB penetration, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated biological pathways and workflows.

Quantitative Analysis of this compound's Blood-Brain Barrier Penetration

This compound's ability to penetrate the CNS has been quantified in both preclinical and clinical studies. The data consistently demonstrates its superior ability to cross the BBB compared to first-generation ALK inhibitors like crizotinib.

Preclinical Data

In animal models, this compound exhibits high brain-to-plasma concentration ratios, indicating substantial accumulation in the brain tissue.

| Parameter | Species | Value | Citation |

| Brain-to-Plasma Ratio | Rat | 0.63 - 0.94 | [7][8] |

| Brain-to-Plasma Ratio | Mouse | Not specified, but described as high | [9][10] |

Clinical Data

Clinical studies in patients with ALK-positive NSCLC have confirmed this compound's CNS penetration, with measurable concentrations in the cerebrospinal fluid (CSF).

| Parameter | Patient Population | Value | Citation |

| CSF-to-Plasma Ratio | ALK-positive NSCLC | ~0.75 | [11] |

| CSF-to-Unbound Plasma Ratio | ALK-positive NSCLC | 20% - 50% | [12] |

| CSF Concentration | ALK-positive NSCLC | Measurable concentrations found in 5/5 patients | [7] |

Mechanism of Blood-Brain Barrier Penetration: The Role of P-glycoprotein

A critical factor in this compound's ability to cross the BBB is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a key efflux pump at the BBB that actively removes many drugs from the brain.

| Parameter | Finding | Citation | |---|---|---|---| | P-gp Substrate Status | this compound is not a substrate of P-gp. |[7][11][13][14] | | P-gp Efflux Ratio (in vitro) | Not transported by P-gp in Caco-2 cell assays. |[9] |

This characteristic distinguishes this compound from first-generation ALK inhibitors like crizotinib, which is a P-gp substrate and consequently has very poor BBB penetration.[11]

Clinical Efficacy in CNS Metastases

This compound's ability to penetrate the CNS translates into significant clinical activity against brain metastases in patients with ALK-positive NSCLC. Data from pivotal clinical trials underscore its efficacy.

ALEX Trial (First-Line Treatment)

| Endpoint | This compound | Crizotinib | Citation |

| CNS Objective Response Rate (ORR) - No Prior Radiotherapy | 74.4% | 24.3% | [3] |

| CNS ORR - Prior Radiotherapy | 36% | 28.6% | [3] |

| Time to CNS Progression | Significantly longer with this compound | - | [15] |

ALUR Trial (Second-Line or Beyond)

| Endpoint | This compound | Platinum-based Chemotherapy | Citation |

| CNS ORR (Measurable CNS Disease) | 54.2% | 0% | [3][4] |

Experimental Protocols

The assessment of this compound's BBB penetration involves a combination of in vitro and in vivo experimental models. While specific, detailed protocols from individual cited studies are often not fully disclosed in publications, the following sections describe the standard methodologies employed in the field.

In Vitro Permeability and Efflux Assays

1. Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier and expressing various transporters, including P-gp.

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: this compound is added to either the apical (A) or basolateral (B) chamber. Samples are collected from the opposite chamber at specific time points.

-

Quantification: The concentration of this compound in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

2. MDR1-MDCKII Transwell Assay: This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp. This model is specifically designed to assess P-gp-mediated efflux.

-

Cell Culture: MDR1-MDCKII cells are cultured on transwell inserts to form a confluent monolayer.

-

Transport Experiment: Similar to the Caco-2 assay, this compound is added to either the apical or basolateral side. To confirm the role of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor.

-

Analysis: The concentration of this compound is measured, and the efflux ratio is calculated. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the drug is a substrate for P-gp.

In Vivo Pharmacokinetic Studies

1. Rodent Brain Microdialysis: This technique allows for the direct sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of freely moving animals.

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in a rodent (e.g., rat or mouse).

-

Drug Administration: this compound is administered systemically (e.g., orally or intravenously).

-

Sample Collection: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing unbound this compound from the ISF, is collected at regular intervals.

-

Analysis: The concentration of this compound in the dialysate and in concurrently collected plasma samples is measured. This allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu).

2. Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body.

-

Radiolabeling: this compound is labeled with a radioisotope (e.g., ¹⁴C).

-

Administration: The radiolabeled this compound is administered to animals (typically rats).

-

Sample Preparation: At various time points, animals are euthanized and frozen. The frozen bodies are then sectioned into thin slices.

-

Imaging: The tissue slices are exposed to a phosphor imaging plate, which captures the distribution of radioactivity.

-

Quantification: The intensity of the radioactive signal in different tissues, including the brain, is quantified to determine the concentration of this compound and its metabolites.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effect by inhibiting the ALK tyrosine kinase, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1][2]

Caption: this compound inhibits the ALK fusion protein, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.

Experimental Workflow for Assessing BBB Penetration

The evaluation of a drug's ability to cross the blood-brain barrier typically follows a tiered approach, starting with in vitro models and progressing to more complex in vivo systems.

Caption: A tiered workflow for evaluating this compound's blood-brain barrier penetration.

Conclusion

This compound's notable success in treating ALK-positive NSCLC, particularly in patients with CNS metastases, is intrinsically linked to its favorable pharmacokinetic property of efficiently crossing the blood-brain barrier. This is largely attributed to its characteristic of not being a substrate for the P-gp efflux transporter. The comprehensive preclinical and clinical data, supported by a suite of established experimental methodologies, provide a robust understanding of this compound's CNS activity. This knowledge is crucial for the ongoing development of novel CNS-penetrant targeted therapies and for optimizing treatment strategies for patients with brain malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ALK-positive lung cancer: a moving target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. RAS-MAPK signaling influences the efficacy of ALK-targeting agents in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

Alectinib's In Vitro Efficacy: A Technical Guide to Anaplastic Lymphoma Kinase (ALK) Phosphorylation Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through genetic rearrangements, drives the proliferation of various cancer cells. Alectinib is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant potency against both wild-type and mutated forms of the ALK protein. This technical guide provides an in-depth analysis of this compound's in vitro effect on ALK phosphorylation, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways and workflows.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of ALK's kinase activity.[1][2][3] In cancer cells driven by ALK genetic alterations (such as the EML4-ALK fusion in non-small cell lung cancer or activating point mutations in neuroblastoma), the ALK kinase domain is constitutively active, leading to autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.[3][4] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on ALK and its substrates.[4] This blockade of ALK autophosphorylation effectively shuts down the aberrant signaling cascade, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[4][5][6]

Quantitative Analysis of ALK Phosphorylation Inhibition

This compound's potency has been quantified in numerous in vitro studies using both cell-free biochemical assays and cell-based models. It consistently demonstrates low nanomolar efficacy against wild-type ALK and several crizotinib-resistant mutants, although its activity is reduced against the G1202R mutation.[6][7]

Table 1: Cell-Free Kinase Inhibition

This table summarizes the inhibitory activity of this compound against recombinant ALK protein.

| ALK Variant | Assay Type | Parameter | Value (nM) | Reference |

| Wild-Type | Cell-Free | IC₅₀ | 1.9 | [6][8] |

| Wild-Type | ATP-Competitive | Kᵢ | 0.83 | [8] |

| L1196M | ATP-Competitive | Kᵢ | 1.56 | [8] |

Table 2: Cell-Based ALK Phosphorylation Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound required to block ALK phosphorylation in various cancer cell lines.

| Cell Line | ALK Status | IC₅₀ (nM) for pALK Inhibition | Reference |

| CLB-BAR | ALK Δexon 4-11 | 19.9 ± 5.6 | [1] |

| CLB-GE | ALK-F1174V | 29.4 ± 11.2 | [1] |

| Kelly | ALK-F1174L | Sensitive (IC₅₀ in low μM for viability) | [5] |

| SH-SY5Y | ALK-F1174L | Sensitive (IC₅₀ in low μM for viability) | [5] |

| NCI-H2228 | EML4-ALK | Potent inhibition of autophosphorylation | [8] |

| KARPAS-299 | NPM-ALK | Potent inhibition (IC₅₀ of 3 nM for growth) | [8] |

Table 3: this compound IC₅₀ Values Against Constitutively Active ALK Mutants

Data from PC12 cells transiently expressing various ALK mutants, showing this compound's broad efficacy.[9]

| ALK Mutant Variant | This compound IC₅₀ (nM) |

| ALK-G1128A | 4.3 ± 1.2 |

| ALK-I1171N | 52.5 ± 19.1 |

| ALK-I1171T | 28.4 ± 2.1 |

| ALK-F1174L | 4.9 ± 0.6 |

| ALK-R1192P | 8.8 ± 1.4 |

| ALK-F1245C | 2.5 ± 0.5 |

| ALK-R1275Q | 4.2 ± 0.8 |

| ALK-Y1278S | 3.5 ± 0.6 |

| ALK-G1269A | 8.8 ± 1.5 |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding this compound's effect. The following diagrams were generated using the Graphviz DOT language.

ALK Signaling Pathway and this compound Inhibition

Caption: this compound blocks ALK autophosphorylation, inhibiting downstream PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.

Workflow for In Vitro ALK Phosphorylation Assay

References

- 1. This compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]

- 3. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. The second-generation ALK inhibitor this compound effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

ALK-Independent Mechanisms of Alectinib Action: A Technical Guide

Alectinib: Beyond ALK Inhibition in Cancer Therapy

This compound is a highly potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2][3][4] It has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including cases with brain metastases.[2][5][6][7] While its primary mechanism of action is the direct inhibition of ALK, leading to the suppression of downstream signaling pathways like STAT3 and AKT, a growing body of evidence highlights the importance of ALK-independent mechanisms in both its therapeutic effects and the development of resistance.[1][8][9][10]

This technical guide provides an in-depth exploration of the ALK-independent actions of this compound, focusing on key signaling pathways, experimental evidence, and methodologies for researchers, scientists, and drug development professionals.

Activation of Bypass Signaling Pathways

A primary mechanism of acquired resistance to this compound involves the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.[11][12]

MET Signaling Pathway

The MET signaling pathway, activated by its ligand hepatocyte growth factor (HGF), has been identified as a significant salvage pathway in this compound-treated ALK-positive NSCLC.[13][14] Studies have shown that this compound treatment can paradoxically lead to the activation of MET signaling, even in the absence of HGF.[13][14] This activation can mediate resistance to this compound.[13][14][15] Conversely, crizotinib, a first-generation ALK inhibitor that also inhibits MET, does not show this HGF-mediated resistance.[13][15] The combination of this compound with a MET inhibitor has been shown to enhance its efficacy.[13][14] In some cases of this compound resistance, MET amplification or a MET exon 14 skipping mutation has been observed.[11][16]

EGFR and HER Family Signaling

Activation of the epidermal growth factor receptor (EGFR) and other members of the human epidermal growth factor receptor (HER) family can also contribute to ALK-independent resistance.[11] This can occur through various mechanisms, including the overexpression of EGFR ligands, which restores downstream signaling pathways like AKT and ERK1/2 in the presence of this compound.[17]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical downstream signaling cascade that can be reactivated independently of ALK, leading to this compound resistance.[18][19] Mutations in key components of this pathway, such as KRAS and MEK, have been implicated in resistance to ALK tyrosine kinase inhibitors (TKIs).[18] Preclinical studies have explored the combination of this compound with MEK inhibitors like cobimetinib to overcome this resistance, although clinical activity in this compound-resistant tumors has been limited.[19]

Phenotypic Changes and Other Mechanisms

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance.[18] EMT can be induced in ALK-rearranged NSCLC cells upon treatment with ALK inhibitors, leading to cross-resistance to next-generation inhibitors, including this compound.[20][21][22] this compound and lorlatinib have been shown to potentially function by downregulating EMT-related proteins like vimentin (VIM) and fibronectin (FN1), as well as matrix metalloproteinases (MMPs) such as MMP-7 and MMP-9, which are involved in metastasis.[23]

STAT3 Signaling in Glioblastoma

Interestingly, this compound has demonstrated anti-tumor activity in glioblastoma (GBM) cell lines that have substantially low levels of ALK expression.[8][24] This ALK-independent effect is primarily mediated through the inhibition of signal transducer and activator of transcription 3 (STAT3) activation.[8][24] This suggests a potential off-target effect of this compound that could be therapeutically exploited in other cancer types where STAT3 signaling is a key driver. Upon initial treatment with ALK-TKIs, STAT3 activity can be restored and maintained, contributing to the adaptive survival of cancer cells.[25]

Quantitative Data on this compound's ALK-Independent Effects

| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |

| H3122 | NSCLC | This compound (0.1 µM) | p-ALK | Decreased | [14] |

| H3122 | NSCLC | This compound (0.1 µM) | p-MET | Increased | [14] |

| H2228 | NSCLC | This compound (50 nmol/L) | HGF Production | Increased (time-dependent) | [26] |

| H3122 | NSCLC | This compound (50 nmol/L) | HGF Production | Increased (time-dependent) | [26] |

| H2228 | NSCLC | This compound (50 nmol/L) | p-MET | Increased | [26] |

| H3122 | NSCLC | This compound (50 nmol/L) | p-MET | Increased | [26] |

| H3112 | NSCLC | This compound (0.1 µM) | VIM mRNA | Significantly Reduced | [23] |

| H3112 | NSCLC | This compound (0.1 µM) | FN1 mRNA | Significantly Reduced | [23] |

| H3112 | NSCLC | This compound (0.1 µM) | MMP-9 mRNA | Significantly Reduced | [23] |

| H3112 | NSCLC | This compound (0.1 µM) | MMP-7 mRNA | Significantly Reduced | [23] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To assess the growth inhibitory effect of this compound and other inhibitors on cancer cell lines.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the inhibitor(s) for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.[15]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.

-

Methodology:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ALK, p-MET, total ALK, total MET, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[14][26]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes.

-

Methodology:

-

Isolate total RNA from cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform real-time PCR using a PCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., VIM, FN1, MMP-9, MMP-7) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[23]

-

Visualizing ALK-Independent Signaling and Workflows

Caption: ALK-independent bypass signaling pathways mediating resistance to this compound.

Caption: Role of EMT in this compound resistance and metastasis.

Caption: ALK-independent, STAT3-dependent action of this compound in Glioblastoma.

Caption: General experimental workflow for Western Blot analysis.

References

- 1. This compound in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 5. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound a New Standard of Care for ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 7. This compound in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ALK inhibitors, this compound and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profile of this compound for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaplastic lymphoma kinase inhibition in metastatic non-small cell lung cancer: clinical impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 12. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activated MET acts as a salvage signal after treatment with this compound, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Combinatorial therapy is a safe and durable treatment option in ALK-rearranged non-small cell lung cancer with an acquired MET exon 14 skipping mutation mediated resistance to this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor ligand-triggered resistance to this compound and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oaepublish.com [oaepublish.com]

- 19. This compound combined with cobimetinib in ALK-Rearranged lung Cancer: A phase IB study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Silibinin Overcomes EMT-Driven Lung Cancer Resistance to New-Generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Epithelial-to-Mesenchymal Transition Is a Mechanism of ALK Inhibitor Resistance in Lung Cancer Independent of ALK Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound and lorlatinib function by modulating EMT-related proteins and MMPs in NSCLC metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The ALK inhibitors, this compound and ceritinib, induce ALK-independent and STAT3-dependent glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Alectinib's Impact on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alectinib, a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism involves the direct inhibition of ALK-mediated oncogenic signaling, emerging evidence reveals a complex interplay between this compound and the tumor microenvironment (TME).[1][4] This document provides an in-depth technical overview of this compound's effects on the TME, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. The durable response to this compound is not solely dependent on its tumor-cell-intrinsic activity but is significantly modulated by its ability to reshape the TME, particularly by influencing adaptive and innate immune responses.[1][5]

This compound's Core Mechanism of Action

This compound functions as a tyrosine kinase inhibitor that targets the ALK protein.[6][7][8] In ALK-rearranged NSCLC, the EML4-ALK fusion protein is constitutively active, leading to the autophosphorylation of the intracellular kinase domain.[9] This triggers downstream signaling cascades, primarily involving STAT3 and AKT, which promote tumor cell proliferation and survival.[6][10] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing this phosphorylation and effectively shutting down these pro-survival pathways.[6][7] Both this compound and its major active metabolite, M4, demonstrate potent activity against wild-type ALK and multiple mutant forms known to confer resistance to the first-generation inhibitor, crizotinib.[6][10][11]

Modulation of the Tumor Immune Microenvironment

Recent studies have demonstrated that the efficacy and durability of this compound treatment are critically dependent on a functional host immune system, highlighting the drug's role as an immunomodulatory agent.[1][5]

Requirement of Adaptive Immunity for Durable Response

Experiments using murine orthotopic models of EML4-ALK lung cancer have provided definitive evidence for the role of adaptive immunity. While this compound induces tumor shrinkage in both immunocompetent and immunodeficient (nu/nu or Rag1-/-) mice, the response is transient in immunodeficient mice, with tumors rapidly progressing despite continuous TKI therapy.[1][5] In contrast, immunocompetent mice can achieve durable, and in some cases, complete responses.[1][5] This indicates that this compound-induced tumor control requires functional T and B cells for long-term efficacy.

Impact on Tumor-Infiltrating Lymphocytes (TILs)

The composition of the TME prior to treatment is predictive of the response to this compound.[1][5]

-

CD8+ T Cells: Murine tumors with better responses to this compound (e.g., complete response) exhibit significantly greater baseline numbers of tumor-infiltrating CD8+ T cells compared to tumors that only show a partial response.[1] Following this compound treatment, these responsive tumors show a trend towards a further increase in CD8+ T cells.[1]

-

Neutrophils: Conversely, a higher infiltration of neutrophils in pre-treatment tumors is associated with a shorter time to progression in ALK+ patient biopsies and poorer responses in murine models.[1][5]

Alteration of Chemokine and Cytokine Profiles

This compound directly influences the secretome of cancer cells, altering the expression of chemokines that regulate immune cell trafficking.

-

IFNγ-like Transcriptional Program: In vitro, this compound induces an Interferon-gamma (IFNγ)-like transcriptional response in EML4-ALK cell lines.[1]

-

Chemokine Secretion: This is accompanied by varied expression of distinct chemokines. For instance, murine tumor models showing complete responses to this compound have elevated baseline levels of T-cell-attracting chemokines CXCL9 and CXCL10.[1][5] In contrast, models with poorer responses show higher levels of the neutrophil-attracting chemokines CXCL1 and CXCL2.[5][12] this compound treatment itself can further stimulate the secretion of multiple chemokines.[13]

Interaction with the PD-1/PD-L1 Axis

The relationship between this compound and the PD-L1 immune checkpoint is complex.

-

ALK-STAT3-PD-L1 Signaling: In some preclinical models, the ALK fusion protein can upregulate PD-L1 expression via the STAT3 signaling pathway.[4] In these models, treatment with this compound reduces PD-L1 expression on the cancer cells.[4]

-

Clinical Efficacy and PD-L1 Expression: However, clinical data suggests that baseline PD-L1 expression is not a reliable predictive biomarker for the efficacy of first-line this compound in ALK-positive NSCLC patients.[14][15] Studies have found no statistically significant association between PD-L1 positivity and objective response rate (ORR) or progression-free survival (PFS) in patients treated with this compound.[14][15] In fact, some patients with high PD-L1 expression (TPS ≥ 50%) showed a trend towards longer PFS.[14][15]

The Role of the TME in this compound Resistance

While many resistance mechanisms are tumor cell-intrinsic (e.g., secondary ALK mutations, bypass pathway activation), the TME is an active contributor to acquired resistance.[9][16][17]

-

Macrophage-Mediated Resistance: Tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, can confer resistance to this compound.[18][19] Conditioned media from M2-polarized macrophages (M2-CM) can induce a more than 10-fold increase in this compound resistance in murine ALK+ lung cancer cell lines.[18]

-

c-MET Bypass Signaling: This M2-mediated resistance appears to be driven by bypass signaling through the c-MET receptor tyrosine kinase.[18] The resistance induced by M2-CM is not observed when cells are treated with crizotinib, a TKI which inhibits both ALK and MET.[18] Furthermore, this compound treatment can lead to an increase in macrophages within the TME, which in turn elevate levels of Gas6, a ligand for the AXL receptor tyrosine kinase, another potential resistance pathway.[20]

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound (ALEX Trial: First-Line)

| Parameter | This compound Arm | Crizotinib Arm | Hazard Ratio (95% CI) |

| Median PFS (Overall) | 34.8 months | 10.9 months | 0.47 (0.32-0.71) |

| Median PFS (with CNS Mets) | 27.7 months | 7.4 months | 0.35 (0.22-0.56) |

| ORR (Overall) | 82.9% | 75.5% | N/A |

| Data from the phase III ALEX trial.[3] |

Table 2: Efficacy of this compound in Crizotinib-Resistant NSCLC

| Study | Patient Population | ORR | Median PFS | CNS ORR |

| NP28673 | Crizotinib-pretreated | 50.0% | 8.9 months | 57.1% |

| NP28761 | Crizotinib-pretreated | 47.8% | 8.1 months | 68.8% |

| Data from pivotal phase II studies.[21][22] |

Table 3: this compound Efficacy by PD-L1 Expression

| PD-L1 Status | ORR (this compound) | PFS (this compound) | p-value (vs. Negative) |

| Positive (TPS ≥1%) | 80.8% | Not Reached | 0.274 (for ORR) |

| Negative (TPS <1%) | 90.0% | Not Reached | 0.97 (for PFS) |

| High (TPS ≥50%) | Trend of longer PFS | Not Reached | 0.61 |

| Data from a study of 56 patients on first-line this compound.[14][15] |

Experimental Protocols

Murine Orthotopic Lung Cancer Models

-

Cell Lines: Murine EML4-ALK lung cancer cell lines (e.g., EA1, EA2, EA3) derived from C57BL/6 mice.[1][18]

-

Implantation: Cell lines are propagated orthotopically by inoculating them directly into the left lungs of immunocompetent (C57BL/6) or immunodeficient (e.g., nu/nu, Rag1-/-) mice.[1]

-

Treatment: Once tumors are established (e.g., after 3 weeks), mice are treated with this compound (e.g., 20 mg/kg) or a vehicle control, typically administered daily via oral gavage.[1]

-

Tumor Monitoring: Tumor volumes are serially measured using non-invasive imaging techniques such as micro-computed tomography (μCT).[5]

-

Endpoint Analysis: At specified time points, mice are euthanized, and tumors are harvested for downstream analysis.

Immune Cell Analysis

-

Flow Cytometry: Harvested tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD8, B220, CD11b, Gr-1) to quantify different immune populations such as CD8+ T cells, CD4+ T cells, B cells, and neutrophils.[1]

-

Multispectral Immunofluorescence (e.g., Polaris Vectra): Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with multiple antibodies to visualize the spatial distribution and co-localization of different immune cells within the tumor architecture.[1]

-

Immunohistochemistry (IHC): Used for assessing protein expression in tissue sections, such as detecting PD-L1 expression in patient biopsies using specific antibody clones (e.g., Dako 22C3 pharmDx).[14][15]

Gene and Protein Expression Analysis

-

RNA Sequencing (RNAseq): RNA is extracted from cancer cells (treated in vitro with this compound or DMSO) or from recovered tumor tissue. Following library preparation, sequencing is performed to assess global transcriptional changes. Gene-set enrichment analysis (GSEA) is used to identify enriched biological pathways.[1][5]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures or tumor lysates are analyzed to quantify the concentration of secreted chemokines (e.g., CXCL1, CXCL2, CXCL9, CXCL10) and cytokines.[5][13]

Macrophage Co-culture and Conditioned Media Assays

-

Macrophage Generation: Bone marrow-derived macrophages are generated from mice (e.g., C57BL/6) and polarized in vitro to different phenotypes (M0, M1, or M2) using specific cytokines.[18][19]

-

Conditioned Media (CM) Production: Polarized macrophages are cultured in fresh media for a set period (e.g., 48 hours). The supernatant is then collected and filtered to create macrophage-conditioned media.[18][19]

-

Resistance Assay: ALK+ cancer cell lines are cultured in the different types of macrophage CM prior to and during exposure to this compound. Cell viability is then assessed using a colorimetric assay (e.g., MTS) to determine the impact on drug resistance.[18][19]

Conclusion and Future Directions

The interaction between this compound and the tumor microenvironment is a critical determinant of its therapeutic efficacy. The data strongly support a model where this compound's direct anti-tumor activity is complemented by its ability to modulate the TME, creating a more favorable immune landscape characterized by increased T-cell infiltration and specific chemokine profiles.[1][5] However, the TME also presents a significant challenge, with components like M2-polarized macrophages actively driving resistance through bypass signaling pathways.[18]

Future research should focus on:

-

Combination Therapies: Investigating rational combinations of this compound with immunotherapies. While combining ALK-TKIs with PD-1/PD-L1 inhibitors has shown toxicity concerns, strategies to specifically target TME-driven resistance, such as inhibiting the c-MET or AXL pathways, may prove beneficial.[2][16]

-

Biomarker Development: Moving beyond PD-L1 to identify more robust biomarkers within the TME—such as baseline immune cell composition (e.g., CD8+/neutrophil ratio) or chemokine signatures—that can predict the durability of response to this compound.[1][5]

-

Dynamic TME Monitoring: Utilizing liquid biopsies and advanced imaging to longitudinally track changes in the TME during this compound treatment, allowing for early detection of resistance and adaptive therapeutic strategies.

References

- 1. Durable responses to this compound in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status and challenges of immunotherapy in ALK rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. alkpositive.org [alkpositive.org]

- 5. doaj.org [doaj.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action for Alecensa (this compound)? [drugs.com]

- 9. oaepublish.com [oaepublish.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. This compound for the treatment of ALK-positive stage IV non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Association of PD-L1 expression with efficacy of this compound in advanced NSCLC patients with ALK fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 20. researchgate.net [researchgate.net]

- 21. Genentech’s Investigational Medicine this compound Shrank Tumors In Nearly Half Of People With Specific Type Of Lung Cancer - BioSpace [biospace.com]

- 22. This compound—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the pharmacodynamics of Alectinib in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Alectinib, a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with brain metastases. This document details the mechanism of action, preclinical efficacy in various models, and the experimental methodologies used to generate these findings.

Mechanism of Action

This compound is a tyrosine kinase inhibitor that targets the ALK protein. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active fusion protein that drives tumor cell proliferation and survival.[1][2] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] This blockade of ALK signaling leads to the inhibition of cell growth and the induction of apoptosis in ALK-driven tumor cells.[2][4]

The primary downstream signaling cascades affected by this compound-mediated ALK inhibition are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][5][6] By suppressing the phosphorylation of key effector proteins such as STAT3 and AKT, this compound effectively curtails tumor cell proliferation, survival, and angiogenesis.[4][7]

ALK Signaling Pathway Inhibition by this compound

Preclinical Efficacy

This compound has demonstrated potent anti-tumor activity in a range of preclinical models, including engineered cell lines and patient-derived xenografts.

In Vitro Potency

This compound exhibits low nanomolar potency against cell lines harboring various ALK rearrangements and mutations, including those that confer resistance to the first-generation ALK inhibitor, crizotinib.

| Cell Line | ALK Alteration | This compound IC50 (nM) | Crizotinib IC50 (nM) | Reference |

| NCI-H2228 | EML4-ALK v3 | 3.3 | 96 | [8] |

| H3122 | EML4-ALK v1 | 3.3 | 96 | [8] |

| Ba/F3 | EML4-ALK WT | 3.5 | 30 | [9] |

| Ba/F3 | EML4-ALK L1196M | 4.8 | 130 | [4] |

| Ba/F3 | EML4-ALK C1156Y | 14 | >1000 | [4] |

| Ba/F3 | EML4-ALK F1174L | 26 | >1000 | [4] |

| Ba/F3 | EML4-ALK G1269A | 13 | 120 | [4] |

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of this compound. Oral administration of this compound leads to significant tumor growth inhibition and regression in a dose-dependent manner.

| Xenograft Model | ALK Alteration | This compound Dose | Tumor Growth Inhibition | Reference |

| NCI-H2228 (subcutaneous) | EML4-ALK v3 | 10 mg/kg, p.o., qd | Significant inhibition | [10] |

| NCI-H2228 (intracranial) | EML4-ALK v3 | 20 mg/kg, p.o., qd | Increased survival | [11] |

| CLB-BAR (subcutaneous) | ALK F1174L | 20 mg/kg, p.o., qd | Significant reduction in tumor volume | [10] |

| NGP (orthotopic) | ALK F1174L | 25 mg/kg, i.p., qd | Increased apoptosis and decreased p-Akt/p-S6 | [7] |

| A925L (subcutaneous) | EML4-ALK | 25 mg/kg, p.o., qd | Tumor regression | [12] |

Central Nervous System (CNS) Penetration and Efficacy

A key feature of this compound is its ability to cross the blood-brain barrier, a critical attribute for treating brain metastases, which are common in ALK-positive NSCLC patients.[11][13] Preclinical studies have shown that this compound is not a substrate for P-glycoprotein, an efflux transporter that limits the CNS penetration of many drugs.[13][14] This results in higher brain-to-plasma concentration ratios and significant anti-tumor activity in intracranial tumor models.[14]

| Animal Model | CNS Efficacy Metric | This compound Dose | Result | Reference |

| Mouse (intracranial NCI-H2228) | Survival | 20 mg/kg, p.o., qd | Significantly prolonged survival vs. control | [11] |

| Mouse | Brain-to-plasma ratio | Not specified | 0.63 - 0.94 | [14] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Preclinical Experimental Workflow

References

- 1. researchgate.net [researchgate.net]